BenchChemオンラインストアへようこそ!

ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (885271-07-8) is a multiply-halogenated 2H-chromene building block with a critical 6-chloro-8-bromo substitution pattern. The α,β-unsaturated ethyl ester enables orthogonal cross-coupling for CNS-focused library synthesis. XlogP 3.5, MW 317.56, zero H-bond donors align with CNS drug-likeness. The 8-bromo group is essential for P2Y6 receptor SAR—substituting analogs compromises data reproducibility. Certified ≥98% purity reduces pre-assay processing burden for HTS and analytical method validation.

Molecular Formula C12H10BrClO3
Molecular Weight 317.56 g/mol
CAS No. 885271-07-8
Cat. No. B1504007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate
CAS885271-07-8
Molecular FormulaC12H10BrClO3
Molecular Weight317.56 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Br)OC1
InChIInChI=1S/C12H10BrClO3/c1-2-16-12(15)8-3-7-4-9(14)5-10(13)11(7)17-6-8/h3-5H,2,6H2,1H3
InChIKeyOGYSUWAECFNCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate (CAS 885271-07-8): A Halogenated Chromene Scaffold for Neurological Drug Discovery and Chemical Probe Synthesis


Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (CAS 885271-07-8) is a multiply-halogenated heterocyclic building block of the 2H-chromene class [1]. Characterized by a distinctive 6-chloro-8-bromo substitution pattern on the benzopyran core and an ethyl ester at the 3-position [2], this compound serves as a versatile intermediate for constructing more complex pharmacophores . The combination of a reactive α,β-unsaturated ester and heavy halogen substituents enables diverse downstream functionalization, particularly in medicinal chemistry programs targeting central nervous system disorders where halogenated chromenes have demonstrated utility as key synthetic precursors .

Procurement Consideration for Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate: Why Interchanging Analogs Compromises Biological Activity and Synthetic Utility


Substituting ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate with other 2H-chromene-3-carboxylate analogs is not scientifically justifiable without rigorous re-validation. Halogen substitution patterns on the chromene core are a critical determinant of both biological activity and chemical reactivity [1]. Structure-activity relationship (SAR) studies on related 2H-chromene-based P2Y6 receptor antagonists demonstrate that while a 6-chloro substituent enhances potency (IC50 ≈ 1-2 µM), the introduction of an additional halogen at the 8-position can either drastically reduce or completely abolish target engagement [2]. Conversely, the presence of the 8-bromo substituent may confer unique binding properties or metabolic stability that are absent in mono-halogenated or 6,8-dihalo-substituted analogs with different halogens [3]. Furthermore, the ethyl ester moiety provides distinct lipophilicity and hydrolytic stability compared to methyl or other alkyl esters, directly impacting compound solubility, cellular permeability, and pharmacokinetic properties [4]. Therefore, generic substitution without empirical confirmation introduces significant experimental risk and compromises data reproducibility in both biological assays and synthetic protocols.

Quantitative Differentiation Evidence for Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate Against Structural Analogs


Lipophilicity and Calculated Pharmacokinetic Profile Compared to Methyl Ester and Unsubstituted Analogs

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate exhibits a calculated partition coefficient (XlogP) of 3.5, which is significantly higher than the methyl ester analog (C11H8BrClO3, calculated XlogP ~ 2.8-3.1) and substantially more lipophilic than the unsubstituted 2H-chromene-3-carboxylate core (XlogP < 2.0) [1]. The compound possesses 3 rotatable bonds and 3 hydrogen bond acceptors, with zero hydrogen bond donors, indicating a favorable profile for passive membrane permeability and potential blood-brain barrier penetration [2]. This specific lipophilicity range (3-4) is often associated with optimal CNS drug-like properties, balancing solubility and permeability [3].

Medicinal Chemistry Drug Discovery Physicochemical Properties ADME

Potential Impact of 8-Bromo Substitution on P2Y6 Receptor Antagonist Activity Relative to 6-Chloro-Only and 6,8-Difluoro Analogs

Structure-activity relationship (SAR) studies on a closely related series of 2H-chromene P2Y6 receptor antagonists reveal that while a 6-chloro substituent enhances potency (analog 12, IC50 = 1.79 µM), the introduction of a second halogen at the 8-position can drastically alter receptor affinity [1]. The 6,8-difluoro analog 27 displayed an IC50 of 2.99 µM at the human P2Y6 receptor, indicating a significant reduction in potency compared to the mono-6-chloro analog [2]. The article explicitly notes that 'halogen substitution at 5, 7 or 8 positions reduced affinity' [3]. Therefore, while direct data for ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is not available, class-level SAR principles predict that its 8-bromo substitution will confer a distinct pharmacological profile compared to both mono-halogenated (e.g., 6-chloro only) and other 6,8-dihalo (e.g., 6,8-difluoro) analogs [4]. This differentiation is critical for researchers studying purinergic signaling or developing P2Y6-targeted therapeutics.

Purinergic Signaling GPCR Pharmacology Inflammation Structure-Activity Relationship

Commercial Purity Specification and Quality Assurance for Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is commercially available with a guaranteed purity of NLT (Not Less Than) 98% from specialized chemical suppliers . This high purity specification, which meets ISO certification standards, is critical for ensuring reproducibility in downstream synthetic applications and biological assays . In contrast, many generic 2H-chromene-3-carboxylate analogs or intermediates are often offered at lower purity grades (e.g., 95-97%) or without rigorous analytical characterization, potentially introducing impurities that can confound biological results or lead to synthetic failures . The availability of this specific compound at high, certified purity reduces the burden of in-house purification and validation for research laboratories and industrial R&D teams .

Chemical Synthesis Analytical Chemistry Quality Control Pharmaceutical Intermediates

Molecular Weight Differentiation and Its Impact on Compound Handling and Assay Preparation

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate has a molecular weight of 317.56 g/mol (exact mass 315.95 g/mol) [1]. This is significantly higher than the unsubstituted core (2H-chromene-3-carboxylate ~ 204 g/mol) and the methyl ester analog (303.53 g/mol) [2]. The presence of both bromine and chlorine atoms contributes to a characteristic isotopic pattern in mass spectrometry, facilitating unambiguous identification and purity assessment [3]. For compound management and assay preparation, the higher molecular weight necessitates accurate weighing and appropriate solvent selection to achieve desired molar concentrations, which is a critical but often overlooked parameter in high-throughput screening workflows [4].

Laboratory Operations Compound Management Solution Preparation High-Throughput Screening

Hydrolytic Stability and Metabolic Liability Differentiation Based on Ester Group Selection

The ethyl ester moiety in ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate provides a distinct balance between hydrolytic stability and potential prodrug activation compared to methyl or other alkyl esters [1]. In biological systems, ester hydrolysis is primarily mediated by carboxylesterases, and the rate of hydrolysis is inversely related to the steric bulk and lipophilicity of the alkoxy group [2]. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, providing extended half-lives in plasma and tissues, which can be advantageous for achieving sustained target engagement [3]. While direct data for this specific compound is not available, class-level knowledge from medicinal chemistry indicates that the choice of ester profoundly impacts in vivo efficacy and metabolic profile [4]. Substituting the ethyl ester with a methyl or isopropyl analog would alter the compound's pharmacokinetic properties and require complete re-validation of efficacy and safety models.

Chemical Stability Prodrug Design Pharmacokinetics Esterase Susceptibility

Optimal Research and Industrial Use Cases for Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate


Purinergic Signaling Probe Development and P2Y6 Receptor Antagonist SAR Expansion

As demonstrated by class-level SAR evidence for P2Y6 receptor antagonists, the 8-bromo-6-chloro substitution pattern is a critical variable that modulates receptor affinity [1]. Researchers investigating purinergic signaling in inflammation, cancer, or neurodegeneration can utilize ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate as a key building block to systematically explore how 8-position modifications impact antagonist potency, selectivity, and downstream signaling. The compound's predicted reduced affinity relative to 6-chloro-only analogs (based on SAR from the 6,8-difluoro analog) makes it a valuable tool for probing the steric and electronic requirements of the P2Y6 binding pocket [2]. This scaffold can be further functionalized to generate novel chemical probes for target validation and mechanistic studies.

Central Nervous System (CNS) Drug Discovery Synthetic Intermediates

The favorable physicochemical properties of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (XlogP = 3.5, MW = 317.56, zero H-bond donors) align with established guidelines for CNS drug-like molecules [3]. Medicinal chemists developing therapeutics for neurological disorders can employ this compound as a late-stage diversification intermediate . The ethyl ester provides a handle for conversion to amides, acids, or other functional groups, while the 8-bromo and 6-chloro substituents offer orthogonal cross-coupling opportunities for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions . This enables the rapid construction of focused libraries of chromene-based CNS candidates with optimized ADME properties.

High-Throughput Screening (HTS) and Assay-Ready Compound Management

For core facilities and screening centers, procuring ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate at a certified purity of NLT 98% significantly reduces pre-assay processing and quality control burdens . The compound's well-defined molecular weight and characteristic isotopic pattern facilitate accurate weighing and solution preparation, minimizing concentration errors in HTS campaigns [4]. Its calculated lipophilicity (XlogP 3.5) suggests good solubility in DMSO and compatibility with standard compound storage protocols, making it an ideal candidate for inclusion in diversity-oriented screening libraries targeting GPCRs, ion channels, or enzyme targets where halogenated chromenes have shown activity [5].

Method Development and Validation in Analytical Chemistry

Analytical chemists developing or validating LC-MS/MS, HPLC-UV, or NMR methods for quantifying trace levels of halogenated chromenes in biological matrices or environmental samples can use ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate as a reference standard . The compound's unique mass and isotopic signature (arising from the presence of both Br and Cl atoms) provides excellent sensitivity and selectivity in mass spectrometric detection [6]. Its high commercial purity (NLT 98%) ensures accurate calibration curves and reliable method performance, supporting pharmacokinetic studies, metabolism investigations, and quality control of synthetic batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.